(-)-Catechin gallate

Catalog No.
S002467
CAS No.
130405-40-2
M.F
C22H18O10
M. Wt
442.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Catechin gallate

CAS Number

130405-40-2

Product Name

(-)-Catechin gallate

IUPAC Name

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O10

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1

InChI Key

LSHVYAFMTMFKBA-CTNGQTDRSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Synonyms

catechin gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Description

The exact mass of the compound (-)-Catechin gallate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Catechin gallate (CG) is a type of catechin polyphenol found in various plants, including green tea extracts []. Scientific research into (-)-catechin gallate explores its potential health benefits and biological activities. Here's a breakdown of some key areas of investigation:

Antioxidant Properties

One major area of research focuses on the antioxidant properties of (-)-catechin gallate. Like other polyphenols, CG is believed to possess free radical scavenging abilities, potentially protecting cells from oxidative damage linked to various chronic diseases []. Studies suggest it might be even more effective than its close relative, (-)-epigallocatechin gallate (EGCG), another green tea catechin [].

Potential Anti-Inflammatory Effects

Research also investigates the potential anti-inflammatory effects of (-)-catechin gallate. In vitro and in vivo studies suggest CG may help reduce inflammation by modulating certain inflammatory pathways [, ]. However, more research is needed to fully understand these mechanisms and potential therapeutic applications.

Other Areas of Exploration

Scientific exploration of (-)-catechin gallate extends beyond antioxidant and anti-inflammatory properties. Some studies examine its potential role in:

  • Metabolic health: Studies suggest CG may influence glucose and lipid metabolism, potentially impacting blood sugar control [].
  • Neurodegenerative diseases: Early research explores the possibility of CG protecting brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's [].

(-)-Catechin gallate is a gallate ester formed from the condensation of gallic acid and catechin. Specifically, it is derived from the (3R)-hydroxy group of catechin and is classified as a type of catechin polyphenol. Its molecular formula is C22H18O10, and it is known for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Research suggests that (-)-catechin gallate may possess various biological activities, including antioxidant and anti-inflammatory properties [, ]. However, the exact mechanisms of action underlying these effects are not fully understood and require further investigation [].

(-)-Catechin gallate participates in various oxidation reactions. Studies indicate that it can react with peroxyl radicals, leading to the formation of several oxidation products. The primary site for these reactions is the trihydroxyphenyl B-ring of catechins, which undergoes transformations during oxidation processes . Notably, under strong alkaline conditions, (-)-catechin gallate can hydrolyze and oxidize to yield gallic acid and other flavanol derivatives .

The biological activities of (-)-catechin gallate are extensive:

  • Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress, which may help in preventing cellular damage.
  • Antimicrobial Properties: Research has shown that catechins can inhibit the growth of various pathogens, including bacteria and viruses.
  • Anti-inflammatory Effects: (-)-Catechin gallate exhibits anti-inflammatory properties that may contribute to its protective effects against chronic diseases .
  • Cardiovascular Benefits: It has been linked to improved cardiovascular health through mechanisms such as reducing cholesterol absorption and promoting endothelial function .

Several methods exist for synthesizing (-)-catechin gallate:

  • Natural Extraction: It can be isolated from green tea leaves (Camellia sinensis) where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis involves the esterification of gallic acid with catechin under controlled conditions.
  • Biotechnological Approaches: Enzymatic methods using specific enzymes to catalyze the formation of the ester bond have also been explored .

(-)-Catechin gallate has diverse applications across various fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Explored for potential therapeutic benefits in treating diseases related to oxidative stress and inflammation.
  • Cosmetics: Incorporated into skincare products for its protective effects against skin aging and damage from UV radiation .

Research indicates that (-)-catechin gallate interacts with various biological molecules:

  • It forms complexes with proteins, which can influence their activity and stability.
  • Studies have shown that it can modulate enzyme activity involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Interaction with metal ions has been documented, which may enhance its antioxidant capabilities by chelating harmful metals .

Several compounds share structural similarities with (-)-catechin gallate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
(-)-Epigallocatechin gallateSimilar catechin baseHigher antioxidant potency; more studied in cancer research
(-)-Epicatechin gallateSimilar catechin baseDifferent hydroxyl group positioning; less potent antioxidant
Gallocatechin gallateEpimer of catechinExhibits lower cholesterol absorption inhibition compared to (-)-epigallocatechin gallate
ProcyanidinsPolymeric flavanolsLarger molecular weight; different biological activities related to cardiovascular health

(-)-Catechin gallate stands out due to its specific structural features that enhance its antioxidant capacity while providing unique biological activities not fully replicated by its analogs.

(-)-Catechin gallate represents a significant gallated flavanol compound with the molecular formula C₂₂H₁₈O₁₀ and a molecular weight of 442.37 g/mol [1] [2]. The compound is formally designated under the Chemical Abstracts Service number 130405-40-2 and bears the systematic name (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate [1] [3].

The stereochemical configuration of (-)-catechin gallate is characterized by a (2S,3R) arrangement at the two chiral centers located on carbon atoms 2 and 3 of the heterocyclic C-ring [4]. This trans-diaxial configuration distinguishes it from the epicatechin gallate stereoisomer, which possesses a (2R,3R) configuration representing a cis-diequatorial arrangement [4] [5]. The compound contains two benzene rings designated as rings A and B, along with a heterocyclic ring C, creating a characteristic flavan-3-ol backbone structure that is subsequently esterified with gallic acid at the 3-position [4].

The molecular architecture comprises three distinct structural domains: the catechin moiety containing the A-ring (resorcinol-type structure with hydroxyl groups at positions 5 and 7), the B-ring (catechol-type structure with hydroxyl groups at positions 3' and 4'), and the galloyl ester group featuring a trihydroxybenzoate moiety [1] [3]. This structural arrangement contributes to the compound's unique physicochemical properties and biological activities.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of (-)-catechin gallate reveals characteristic chemical shift patterns consistent with its gallated flavanol structure [6]. The ¹H NMR spectrum displays anomeric and hydroxymethine protons in the spectral region of 5.40-3.2 parts per million, with the broad signal at 5.40 parts per million attributed to anomeric protons of glucose units [6]. Chemical shift perturbations have been observed upon interaction with macromolecular systems, with downfield shifts of 0.03-0.04 parts per million detected for specific protons including H3, H4, H2', and H6' positions [6].

Diffusion-ordered spectroscopy combined with spin-lattice relaxation time determinations provides valuable structural information regarding molecular dynamics and intermolecular interactions [6]. The technique demonstrates decreased translational diffusivity and altered spin-lattice relaxation times upon complex formation, indicating restricted molecular motion characteristic of macromolecular association [6].

Infrared Spectroscopy

Fourier transform infrared spectroscopic characterization of (-)-catechin gallate reveals multiple characteristic absorption bands indicative of its polyphenolic structure [7]. The hydroxyl stretching vibrations appear in the broad region of 3650-3200 cm⁻¹, corresponding to both aromatic and aliphatic hydroxyl groups [7]. The carbonyl stretch of the ester linkage between catechin and gallic acid manifests at 1640 cm⁻¹, representing the amide I region [7].

Additional characteristic bands include the N-H bending vibration at 1570 cm⁻¹ (amide II region), C-N stretching at 1416 cm⁻¹ (amide III region), and the distinctive C-O stretching of the saccharide structure at 1080 cm⁻¹ [7]. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, confirming the presence of aromatic ring systems [7]. These spectral features provide definitive confirmation of the gallate ester formation and the integrity of the catechin backbone structure.

Mass Spectrometry

Mass spectrometric analysis of (-)-catechin gallate employs electrospray ionization techniques in both positive and negative ionization modes [8] [9]. In positive ionization mode, the protonated molecular ion [M+H]⁺ appears at m/z 443, while the deprotonated molecular ion [M-H]⁻ is observed at m/z 441 in negative mode [8]. Tandem mass spectrometry reveals characteristic fragmentation patterns including the loss of gallic acid (molecular weight 170) and galloyl groups (molecular weight 152), producing fragment ions that are diagnostic for gallated catechins [8] [9].

The mass spectral fragmentation behavior demonstrates the typical loss of the galloyl moiety, consistent with the ester linkage susceptibility under collision-induced dissociation conditions [8]. High-resolution mass measurements confirm the empirical formula assignment and provide definitive molecular weight determination [8]. The fragmentation patterns serve as valuable tools for structural confirmation and distinguish (-)-catechin gallate from other catechin stereoisomers and non-gallated analogs [9].

Comparative Analysis with Epicatechin Gallate Isomers

The stereoisomeric relationship between (-)-catechin gallate and (-)-epicatechin gallate represents a fundamental structural distinction that significantly influences their physicochemical and biological properties [10] [5]. Both compounds share the identical molecular formula C₂₂H₁₈O₁₀ and molecular weight of 442.37 g/mol, yet their stereochemical configurations at the C2 and C3 positions create distinct three-dimensional molecular architectures [10] [5].

Stereochemical Differences

(-)-Catechin gallate exhibits a (2S,3R) trans-diaxial configuration, while (-)-epicatechin gallate possesses a (2R,3R) cis-diequatorial arrangement [4] [5]. This stereochemical distinction affects the spatial orientation of the galloyl moiety relative to the flavanol backbone, influencing molecular interactions and binding affinities [5]. Gas-phase hydrogen-deuterium exchange studies have revealed that stereoisomerism significantly impacts exchange kinetics, with catechin gallate demonstrating substantially larger rate constants for deuterium incorporation compared to epicatechin gallate [5].

Spectroscopic Distinctions

Ultraviolet-visible spectroscopic analysis reveals subtle but measurable differences between the stereoisomers [11]. (-)-Catechin gallate exhibits maximum absorbance at 273.6 nm in aqueous solution, while (-)-epicatechin gallate shows λmax at 276.8 nm [11]. In organic solvents such as methanol and ethanol, both compounds display similar spectral characteristics, though (-)-epicatechin gallate maintains a slightly red-shifted absorption maximum [11].

Mass spectrometric hydrogen-deuterium exchange experiments demonstrate distinctive kinetic behaviors between the stereoisomers [5]. (-)-Catechin gallate shows significantly faster exchange rates for the incorporation of the fifth and sixth deuteriums, with rate constants that are ten to twenty times larger than those observed for (-)-epicatechin gallate [5]. These differences lead to observable variations in mass spectra, particularly at extended exchange times, where the base peak for catechin gallate corresponds to the species with six incorporated deuteriums, whereas epicatechin gallate predominantly shows five deuterium incorporations [5].

Conformational Analysis

Computational modeling studies reveal that the stereochemical differences profoundly affect molecular conformation and intermolecular interactions [5]. (-)-Catechin gallate molecular ions adopt conformations where the gallate group is oriented nearly parallel to the flavonoid B-ring, facilitating hydrogen bonding between the charge site and nearby hydroxyl groups [5]. In contrast, (-)-epicatechin gallate conformations feature the gallate group oriented nearly perpendicular to the flavonoid B-ring, limiting hydrogen bonding interactions and reducing charge site migration between the two moieties [5].

Biological Activity Comparisons

Comparative biological studies demonstrate that both (-)-catechin gallate and (-)-epicatechin gallate exhibit superior anti-proliferative and anti-inflammatory activities compared to non-gallated catechins and even (-)-epigallocatechin gallate in certain cellular systems [10] [12]. However, subtle differences in their activities have been observed, with (-)-epicatechin gallate showing slightly enhanced nuclear factor kappa-light-chain-enhancer inhibition compared to (-)-catechin gallate [10]. Both gallated stereoisomers demonstrate approximately 100-fold stronger binding affinities toward human serum albumin compared to their non-gallated counterparts [13].

Thermodynamic Stability and Conformational Dynamics

Thermal Stability Characteristics

The thermodynamic stability of (-)-catechin gallate follows well-established kinetic principles governing flavanol degradation and epimerization processes [14]. Kinetic studies reveal that thermal degradation follows first-order reaction kinetics, with rate constants conforming to the Arrhenius equation across temperature ranges from 100°C to 165°C [14]. The activation energy for epimerization from the (-)-configuration to non-epi structures has been determined to be 119.3 kJ/mol, while the activation energy for total degradation is significantly lower at 41.6 kJ/mol [14].

Temperature-dependent stability studies demonstrate that (-)-catechin gallate maintains structural integrity at temperatures below 100°C, with optimal storage conditions maintained at 2-8°C to minimize degradation processes [14] [15]. At elevated temperatures, the compound undergoes complex reactions including oxidation, polymerization, and epimerization, leading to the formation of various degradation products including the corresponding epicatechin gallate isomer [14].

pH-Dependent Stability

The stability of (-)-catechin gallate exhibits strong pH dependence, with maximum stability observed around pH 4.0 [15]. Kinetic studies across pH ranges from 1.5 to 7.0 reveal that catechins demonstrate enhanced stability at slightly acidic conditions compared to neutral or alkaline environments [15]. The compound shows decreased stability at both highly acidic and alkaline pH values, with accelerated degradation kinetics observed at pH extremes [15].

Empirical models for catechin content as a function of pH and temperature have been established, providing useful approaches for shelf-life calculations and degradation predictions under various environmental conditions [15]. These models demonstrate good correlation between concentrated solution behavior and powder system stability, indicating consistent degradation mechanisms across different physical states [15].

Conformational Dynamics

Molecular dynamics simulations and structural studies reveal that (-)-catechin gallate exhibits significant conformational flexibility, particularly regarding the orientation of the galloyl moiety relative to the catechin backbone [16] [17]. The galloyl group can adopt various rotational conformations around the ester linkage, influencing the compound's ability to interact with biological targets and affecting its overall molecular shape [16].

Nuclear magnetic resonance relaxation studies provide insights into the molecular dynamics of (-)-catechin gallate in solution, revealing restricted rotational motion of the galloyl group compared to free gallic acid [18]. The presence of multiple hydroxyl groups creates extensive intramolecular hydrogen bonding networks that stabilize certain conformational states while allowing for dynamic interconversion between different rotameric forms [16].

Environmental Stability Factors

Storage stability studies demonstrate that (-)-catechin gallate is sensitive to environmental factors including light, oxygen, and humidity [19]. Under fluorescent light exposure, significant degradation occurs with losses of up to 42% observed over 20-day storage periods [19]. Protection from light substantially improves stability, with only 10.8% degradation observed under complete light protection conditions [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

442.08999677 g/mol

Monoisotopic Mass

442.08999677 g/mol

Heavy Atom Count

32

UNII

0KT1FO6VO6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

130405-40-2

Wikipedia

(-)-catechin gallate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Modify: 2023-09-12
[1]. H. Babich, et al. In vitro cytotoxicity of (-)-catechin gallate, a minor polyphenol in green tea. Toxicology Letters
Volume 171, Issue 3, 10 July 2007, Pages 171–180

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